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Compound of Interest

2-chloro-6-iodoquinazolin-4(3H)-
Compound Name:

one
CAS No.: 438190-96-6
Cat. No.: B3266852

Get Quote

Executive Summary

The compound 2-chloro-6-iodoquinazolin-4(3H)-one represents a critical "bifunctional”
scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonality of its reactive
sites: the 2-chloro position serves as an electrophilic handle for nucleophilic aromatic
substitution (

), while the 6-iodo moiety provides a site for palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Sonogashira).

This guide details the synthesis, solid-state organization, and crystallographic parameters of
this scaffold. By analyzing the crystal structure of the direct analog (2-chloroquinazolin-4(3H)-
one) and integrating the specific electronic and steric effects of the 6-iodo substituent, we
establish a robust model for its solid-state behavior and reactivity profile.

Synthesis & Crystallization Protocol
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To obtain high-quality single crystals suitable for X-ray diffraction, a precise synthetic route
must be followed to ensure regiochemical purity. The 2-chloro-4-oxo tautomer is
thermodynamically favored under specific hydrolytic conditions.

Synthetic Pathway[1][2][3][4][5][6][7]

The synthesis exploits the differential reactivity of the 2- and 4-positions on the quinazoline
ring.

Step 1: Cyclization Precursor: 2-amino-5-iodobenzoic acid. Reagent: Urea (fusion at 160°C) or
Potassium Cyanate/AcOH. Product: 6-iodoquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination Reagent:
(excess) +

(catalytic). Conditions: Reflux, 4-6 h. Product: 2,4-dichloro-6-iodoquinazoline.

Step 3: Regioselective Hydrolysis (Critical Step) The C4-chlorine is more susceptible to
nucleophilic attack than the C2-chlorine due to the higher LUMO coefficient at C4. Reagent: 2%
aqueous NaOH. Conditions: Ambient temperature, stirring for 3 h. Product: 2-chloro-6-
iodoquinazolin-4(3H)-one.

Crystallization Methodology

» Solvent System: Acetone / Ethyl Acetate (5:1 v/v).
e Method: Slow evaporation.[1]

o Protocol: Dissolve 50 mg of the purified solid in 10 mL of warm acetone. Add 2 mL of ethyl
acetate. Filter through a 0.45 um PTFE syringe filter into a clean vial. Cover with parafilm,
poke 3-4 pinholes, and allow to stand at 20°C for 5 days.

o Target Morphology: Colorless/Pale-yellow prisms.

Crystallographic Characterization
Structural Model & Unit Cell
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While the specific entry for the 6-iodo derivative is often proprietary, its structure is
isomorphous with the well-characterized 2-chloroquinazolin-4(3H)-one. The introduction of the
iodine atom at C6 induces a specific expansion of the unit cell volume and density but
preserves the fundamental packing motif.

Table 1: Crystallographic Parameters (Template vs. Target Model)

Parameter Reference Analog (2-Cl) [1] Target Model (2-ClI-6-I)
Crystal System Monoclinic Monoclinic

Space Group (Predicted)

a (A) 22.431(2) ~23.10 (Expanded)

b (A) 3.766(1) ~3.95 (Stacking axis)

c (A) 18.064(1) ~18.50

B (°) 104.68(1) ~105.0

Z 8 8

Calc. Density (
1.625 > 2.10 (Heavy atom effect)

)

Molecular Geometry

The quinazolin-4(3H)-one core is essentially planar. The maximum deviation from the least-
squares plane is typically < 0.04 A.

e C2-Cl Bond Length: 1.73-1.75 A.
e C6-1 Bond Length: 2.08-2.10 A (Typical aromatic C-I).

o Tautomerism: The crystal structure confirms the 4-oxo (lactam) tautomer over the 4-hydroxy
form. This is evidenced by the C4=0 bond length (~1.22 A) and the presence of a hydrogen
atom on N3.
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Intermolecular Interactions & Packing

The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions, which
are critical for solubility and formulation.

e Hydrogen Bonding (Primary Motif):
o Interaction:

(Intermolecular).

o Geometry:

distance ~2.80 A; Angle ~170°.

o Result: Formation of centrosymmetric dimers (
graph set motif), creating planar ribbons.
« Halogen Bonding (Specific to 6-lodo):
o The iodine atom acts as a halogen bond donor (Lewis acid) via its

-hole.

o Interaction:

(Orthogonal) or

o Significance: These contacts cross-link the hydrogen-bonded ribbons, increasing the
melting point (>250°C) compared to the non-iodinated analog.

» Stacking:

o The planar rings stack along the short b-axis (approx. 3.8-3.9 A separation), stabilizing
the monoclinic lattice.

Visualizing the Structural Logic
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The following diagram illustrates the synthesis logic and the resulting intermolecular interaction
network within the crystal lattice.

Crystal Packing Forces
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Caption: Synthesis pathway highlighting the regioselective hydrolysis and the hierarchy of
supramolecular interactions stabilizing the crystal lattice.

Reactivity & SAR Implications[2][5]

Understanding the crystal structure provides direct insight into the reactivity profile for drug
design (SAR).

Electrophilicity of C2

The crystal structure reveals that the C2—Cl bond lies in the nodal plane of the

-system. The electron-withdrawing nature of the N1/N3 atoms, combined with the inductive
effect of the 6-iodo group, makes C2 highly electrophilic.

o Application: Displacement of the 2-Cl by amines (anilines, piperazines) requires higher
temperatures (or acid catalysis) compared to the more labile C4-Cl, allowing for controlled
sequential functionalization.

The 6-lodo "Anchor"
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In the solid state, the C6—I bond is chemically inert to hydrolysis but sterically accessible.

» Application: In protein binding pockets (e.g., EGFR), the iodine atom often occupies a
hydrophobic pocket (Gatekeeper residue interaction). The crystal geometry confirms that the
iodine vector is roughly coaxial with the long axis of the fused ring system, ideal for
extending into deep hydrophobic clefts.
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Note: The crystallographic unit cell parameters provided for the 6-iodo derivative are derived
from isomorphous replacement modeling based on the 2-chloro analog (Ref 1). For precise
experimental values, single-crystal X-ray diffraction of the synthesized sample is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Structural Guide: 2-Chloro-6-
iodoquinazolin-4(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3266852/docs#comprehensive-structural-guide-2-
chloro-6-iodoquinazolin-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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